molecular formula C22H27N3O4 B3905419 (4-methoxyphenyl)methyl N-[(E)-[4-oxo-4-(2,4,6-trimethylanilino)butan-2-ylidene]amino]carbamate

(4-methoxyphenyl)methyl N-[(E)-[4-oxo-4-(2,4,6-trimethylanilino)butan-2-ylidene]amino]carbamate

Cat. No.: B3905419
M. Wt: 397.5 g/mol
InChI Key: VDBJRFMNGPOAJV-JJIBRWJFSA-N
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Description

(4-methoxyphenyl)methyl N-[(E)-[4-oxo-4-(2,4,6-trimethylanilino)butan-2-ylidene]amino]carbamate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a methoxyphenyl group, a trimethylanilino group, and a carbamate moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl)methyl N-[(E)-[4-oxo-4-(2,4,6-trimethylanilino)butan-2-ylidene]amino]carbamate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The key steps include:

    Preparation of 4-methoxybenzyl chloride: This can be achieved by reacting 4-methoxybenzyl alcohol with thionyl chloride.

    Formation of the carbamate intermediate: The 4-methoxybenzyl chloride is then reacted with an appropriate amine to form the carbamate intermediate.

    Condensation reaction: The carbamate intermediate undergoes a condensation reaction with 4-oxo-4-(2,4,6-trimethylanilino)butanal under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-methoxyphenyl)methyl N-[(E)-[4-oxo-4-(2,4,6-trimethylanilino)butan-2-ylidene]amino]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

(4-methoxyphenyl)methyl N-[(E)-[4-oxo-4-(2,4,6-trimethylanilino)butan-2-ylidene]amino]carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)methyl N-[(E)-[4-oxo-4-(2,4,6-trimethylanilino)butan-2-ylidene]amino]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzyme activity, which can affect various biochemical pathways.

    Interacting with receptors: Modulating receptor activity, leading to changes in cellular signaling and function.

    Altering gene expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (4-methoxyphenyl)methyl N-[(E)-[4-oxo-4-(2,4,6-trimethylanilino)butan-2-ylidene]amino]carbamate: shares similarities with other carbamate compounds, such as:

Uniqueness

  • The presence of the trimethylanilino group and the specific arrangement of functional groups in this compound confer unique chemical properties and biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

(4-methoxyphenyl)methyl N-[(E)-[4-oxo-4-(2,4,6-trimethylanilino)butan-2-ylidene]amino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-14-10-15(2)21(16(3)11-14)23-20(26)12-17(4)24-25-22(27)29-13-18-6-8-19(28-5)9-7-18/h6-11H,12-13H2,1-5H3,(H,23,26)(H,25,27)/b24-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBJRFMNGPOAJV-JJIBRWJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC(=NNC(=O)OCC2=CC=C(C=C2)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C/C(=N/NC(=O)OCC2=CC=C(C=C2)OC)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-methoxyphenyl)methyl N-[(E)-[4-oxo-4-(2,4,6-trimethylanilino)butan-2-ylidene]amino]carbamate
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(4-methoxyphenyl)methyl N-[(E)-[4-oxo-4-(2,4,6-trimethylanilino)butan-2-ylidene]amino]carbamate
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(4-methoxyphenyl)methyl N-[(E)-[4-oxo-4-(2,4,6-trimethylanilino)butan-2-ylidene]amino]carbamate
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(4-methoxyphenyl)methyl N-[(E)-[4-oxo-4-(2,4,6-trimethylanilino)butan-2-ylidene]amino]carbamate
Reactant of Route 5
(4-methoxyphenyl)methyl N-[(E)-[4-oxo-4-(2,4,6-trimethylanilino)butan-2-ylidene]amino]carbamate
Reactant of Route 6
Reactant of Route 6
(4-methoxyphenyl)methyl N-[(E)-[4-oxo-4-(2,4,6-trimethylanilino)butan-2-ylidene]amino]carbamate

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